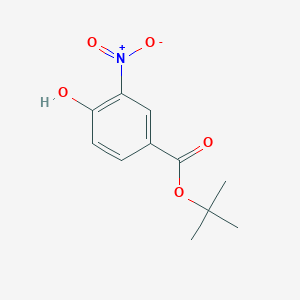
tert-Butyl 4-hydroxy-3-nitrobenzoate, 95%
Descripción general
Descripción
Tert-Butyl 4-hydroxy-3-nitrobenzoate (TBHNB) is a nitroaromatic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a starting material for a wide range of chemical reactions, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-hydroxy-3-nitrobenzoate, 95% has been used in a variety of scientific research applications. It has been used as a starting material for a range of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-hydroxy-3-nitrobenzoate, 95% is not fully understood. However, it is believed that the nitro group of tert-Butyl 4-hydroxy-3-nitrobenzoate, 95% is responsible for its biochemical and physiological effects. The nitro group can interact with cellular macromolecules, such as proteins and nucleic acids, and can disrupt their normal functioning.
Biochemical and Physiological Effects
tert-Butyl 4-hydroxy-3-nitrobenzoate, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It has also been shown to decrease the activity of enzymes involved in the synthesis of proteins and nucleic acids, and to inhibit the growth of certain types of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 4-hydroxy-3-nitrobenzoate, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain in high purity. It is also a versatile compound, and can be used as a starting material for a wide range of chemical reactions. However, tert-Butyl 4-hydroxy-3-nitrobenzoate, 95% is also a toxic compound, and must be handled with care in the laboratory.
Direcciones Futuras
There are several potential future directions for research on tert-Butyl 4-hydroxy-3-nitrobenzoate, 95%. One potential direction is to further study the biochemical and physiological effects of tert-Butyl 4-hydroxy-3-nitrobenzoate, 95%. Another potential direction is to study the potential applications of tert-Butyl 4-hydroxy-3-nitrobenzoate, 95% in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, further research could be done on the mechanism of action of tert-Butyl 4-hydroxy-3-nitrobenzoate, 95%, and on the potential toxicity of the compound. Finally, further research could be done on the potential uses of tert-Butyl 4-hydroxy-3-nitrobenzoate, 95% in the laboratory, such as its use as a starting material for chemical reactions.
Propiedades
IUPAC Name |
tert-butyl 4-hydroxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)7-4-5-9(13)8(6-7)12(15)16/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEGVLBNSWGBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


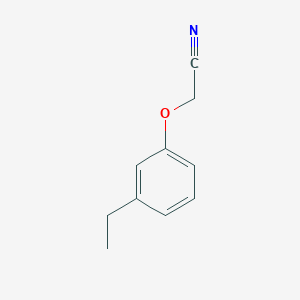


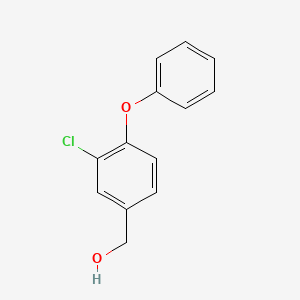



![Pyrazolo[1,5-a]pyridine-2-acetic acid](/img/structure/B6324868.png)
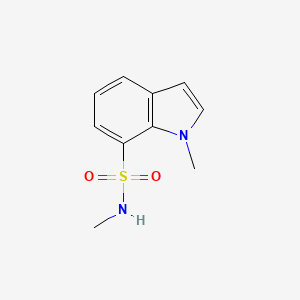
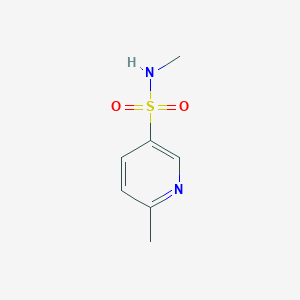

![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)
